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Compound of Interest

Compound Name: Tanaproget

Cat. No.: B1681920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational drugs for the treatment of

endometriosis: Tanaproget, a nonsteroidal progesterone receptor (PR) agonist, and Asoprisnil,

a selective progesterone receptor modulator (SPRM). This analysis is based on available

preclinical and clinical research data, focusing on their mechanisms of action, efficacy in animal

models and human trials, and safety profiles.
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Feature Tanaproget Asoprisnil

Drug Class
Nonsteroidal Progesterone

Receptor (PR) Agonist

Selective Progesterone

Receptor Modulator (SPRM)

Mechanism of Action

Selective PR agonist,

promoting interaction with

coactivators to down-regulate

MMPs.

Partial agonist/antagonist

activity at the progesterone

receptor.

Development Stage Preclinical/Early Clinical

Phase II clinical trials

completed for endometriosis;

development discontinued.

Primary Efficacy Endpoint

(Research Focus)

Regression of endometriotic

lesions and down-regulation of

Matrix Metalloproteinases

(MMPs).

Reduction of endometriosis-

associated pelvic pain and

dysmenorrhea.

Key Safety Concern
Not extensively studied in

long-term human trials.

Endometrial changes,

including thickening and cystic

alterations, observed in long-

term studies.[1]

Mechanism of Action
Tanaproget acts as a selective progesterone receptor agonist. By binding to the progesterone

receptor, it is thought to promote the interaction between the receptor and coactivators. This

action leads to the down-regulation of matrix metalloproteinases (MMPs), such as MMP-3 and

MMP-7.[2] These enzymes are crucial for the breakdown of the extracellular matrix, and their

overexpression in the endometrium of women with endometriosis is believed to contribute to

the invasive nature of the ectopic tissue.[2] By inhibiting MMPs, Tanaproget aims to reduce the

invasive potential of endometriotic lesions.

Asoprisnil is classified as a selective progesterone receptor modulator (SPRM) and exhibits

both partial agonist and antagonist effects on the progesterone receptor.[3] This mixed activity

allows it to exert tissue-selective effects. In the context of endometriosis, asoprisnil's partial

agonist activity is thought to suppress the proliferation of the endometrium, while its
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antagonistic properties may also play a role in its therapeutic effects.[3] It has been shown to

induce amenorrhea primarily by targeting the endometrium.[3]
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Caption: Simplified signaling pathways of Tanaproget and Asoprisnil.

Preclinical Efficacy: Tanaproget
Research on Tanaproget has primarily been in a preclinical setting, utilizing a chimeric

human/mouse model of endometriosis.

Experimental Protocol: Human/Mouse Chimeric Model
for Endometriosis

Tissue Acquisition: Endometrial tissue was obtained from both asymptomatic volunteers and

patients with diagnosed endometriosis.

Animal Model: 5-week-old athymic (nude) mice were used as hosts for the human

endometrial tissue.

Induction of Endometriosis: Human endometrial tissue fragments were surgically implanted

onto the parietal peritoneum of the mice.
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Treatment: Following the establishment of endometriotic lesions, mice were treated with

either a placebo, natural progesterone, or Tanaproget.

Assessment: The size and number of ectopic lesions were measured at the end of the

treatment period. Additionally, the expression of MMP-3 and MMP-7 in the lesions was

analyzed.
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Experimental Workflow: Tanaproget Preclinical Study
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Caption: Workflow for the preclinical evaluation of Tanaproget.
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Preclinical Results
In this model, Tanaproget was effective in down-regulating the expression of MMP-3 and

MMP-7 in vitro.[2] Furthermore, in vivo treatment with Tanaproget resulted in a significant

reduction of established endometriotic lesions in mice.[2]

Parameter Placebo Progesterone Tanaproget

Lesion Regression
Continued growth of

ectopic lesions
Partial regression

Significant reduction

of lesions

MMP-3 Expression Elevated Reduced Significantly reduced

MMP-7 Expression Elevated Reduced Significantly reduced

Data is a qualitative

summary based on

the published

preclinical study.

Clinical Efficacy: Asoprisnil
Asoprisnil progressed to Phase II clinical trials for the treatment of endometriosis-associated

pain.

Experimental Protocol: Phase II Clinical Trial (M01-398)
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participants: Women with surgically confirmed endometriosis and moderate to severe pelvic

pain.

Intervention: Patients were randomized to receive daily oral doses of asoprisnil (5 mg, 10

mg, or 25 mg) or a placebo for 12 weeks.

Primary Outcome Measures: Change from baseline in endometriosis-associated pelvic pain

and dysmenorrhea, assessed using a rating scale.
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Secondary Outcome Measures: Incidence of amenorrhea, changes in non-menstrual pelvic

pain, and safety assessments.

Clinical Results
The Phase II trial demonstrated that asoprisnil was effective in reducing endometriosis-related

pain.

Outcome
Measure

Placebo
Asoprisnil (5
mg)

Asoprisnil (10
mg)

Asoprisnil (25
mg)

Mean Reduction

in 4-point Pain

Score

< 0.1 ~0.5 ~0.5 ~0.5

Amenorrhea

Rate
0% 50% 71% 93%

Data is based on

a published

abstract of the

Phase II clinical

trial results.

Safety and Tolerability
Tanaproget: As Tanaproget's clinical development has been limited, there is a lack of

extensive long-term safety data in humans.

Asoprisnil: While showing efficacy in reducing pain, the clinical development of asoprisnil was

discontinued due to concerns about its long-term effects on the endometrium.[1] Pooled

analysis of Phase III trials for uterine fibroids, a related condition, revealed that long-term,

uninterrupted treatment with asoprisnil was associated with endometrial thickening and cystic

changes.[1] Although these changes were generally considered benign, they raised safety

concerns and often necessitated invasive diagnostic procedures.
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Both Tanaproget and Asoprisnil have demonstrated potential in targeting endometriosis

through their distinct mechanisms of action on the progesterone receptor. Tanaproget shows

promise in preclinical models by addressing the invasive nature of endometriotic lesions

through the down-regulation of MMPs. Asoprisnil has shown clinical efficacy in reducing the

painful symptoms of endometriosis.

However, the discontinuation of asoprisnil's development due to endometrial safety concerns

highlights a significant hurdle for SPRMs in the long-term treatment of endometriosis. For

Tanaproget, further clinical investigation would be necessary to establish its efficacy and,

crucially, its long-term safety profile in women with endometriosis.

This comparative guide underscores the ongoing challenge in developing novel, effective, and

safe long-term treatments for endometriosis. The findings from the research on both

Tanaproget and Asoprisnil provide valuable insights for the future development of

progesterone receptor-targeting therapies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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